Thiazolo[4,5-b]pyrazin-2-amine

Phleomycin amplification Anticancer adjuvant Structure–activity relationship

Thiazolo[4,5-b]pyrazin-2-amine is the unsubstituted parent compound of a thiazolo[4,5-b]pyrazine heterocyclic family, possessing a primary amine at the 2-position (C5H4N4S, MW 152.18). It serves as a versatile synthetic building block for generating N-substituted and C6-functionalized derivatives with reported activity against kinase targets, including c-KIT and c-Met.

Molecular Formula C5H4N4S
Molecular Weight 152.18
CAS No. 112342-71-9
Cat. No. B2408482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyrazin-2-amine
CAS112342-71-9
Molecular FormulaC5H4N4S
Molecular Weight152.18
Structural Identifiers
SMILESC1=CN=C2C(=N1)N=C(S2)N
InChIInChI=1S/C5H4N4S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H2,6,7,9)
InChIKeyIGXMPTMLSAOJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9): Core Heterocyclic Scaffold for Kinase-Focused Library Synthesis


Thiazolo[4,5-b]pyrazin-2-amine is the unsubstituted parent compound of a thiazolo[4,5-b]pyrazine heterocyclic family, possessing a primary amine at the 2-position (C5H4N4S, MW 152.18). It serves as a versatile synthetic building block for generating N-substituted and C6-functionalized derivatives with reported activity against kinase targets, including c-KIT and c-Met [1]. The compound is a crystalline solid with a computed LogP of 0.6, topological polar surface area (tPSA) of 92.9 Ų, and limited aqueous solubility, but is soluble in common organic solvents such as ethanol, chloroform, and dichloromethane [2].

Why Thiazolo[4,5-b]pyrazin-2-amine Cannot Be Replaced by 6-Bromo, 6-Methyl, or N-Alkyl Analogs in Medicinal Chemistry Campaigns


Substitution on the thiazolo[4,5-b]pyrazine core dramatically alters both biological activity and synthetic utility. The 2-amino group is essential for generating N-acyl, N-sulfonyl, and N-alkyl libraries through reaction with electrophiles, while the unsubstituted C6 position enables late-stage Suzuki coupling diversification [1]. Furthermore, Barlin et al. demonstrated that 2-phenyl substitution or benzene ring fusion to the thiazolo[4,5-b]pyrazine system fails to increase phleomycin amplification activity, whereas repositioning the nitrogen atoms to the thiazolo[4,5-c]pyridine or thiazolo[5,4-b]pyridine isomer significantly alters potency [2]. These findings confirm that the unsubstituted 2-amine core is not interchangeable with its substituted or regioisomeric analogs without compromising the desired structure–activity profile.

Quantitative Differentiation Evidence for Thiazolo[4,5-b]pyrazin-2-amine Versus Its Closest Analogs


Phleomycin Amplification Activity: 2-Phenyl Substitution Abolishes the Benefit of the Unsubstituted Thiazolo[4,5-b]pyrazin-2-amine Scaffold

In a direct comparative study of thiazolo[4,5-b]pyrazine derivatives as amplifiers of phleomycin, the unsubstituted thiazolo[4,5-b]pyrazine core exhibited measurable amplification activity. However, introduction of a 2-phenyl substituent or fusion of an additional benzene ring did not improve amplification, and regioisomeric thiazolo[5,4-b]pyrazines showed lower activity than their thiazolo[4,5-b]counterparts [1]. This demonstrates that the 2-unsubstituted thiazolo[4,5-b]pyrazin-2-amine scaffold provides a superior starting point for developing phleomycin amplifiers compared to 2-aryl or benzo-fused analogs.

Phleomycin amplification Anticancer adjuvant Structure–activity relationship

Synthetic Versatility: The 2-Amine Enables Three Distinct N-Functionalization Pathways Inaccessible to 2-Methyl or 2-Unsubstituted Analogs

A solid-phase synthesis methodology demonstrated that the 2-amine group of thiazolo[4,5-b]pyrazin-2-amine can be chemoselectively derivatized with alkyl halides, acyl chlorides, and sulfonyl chlorides to generate N-alkyl, N-acyl, and N-sulfonyl libraries, respectively [1]. In contrast, 2-methylthiazolo[4,5-b]pyrazine (CAS 274-00-0) lacks the nucleophilic amine handle, restricting its use to C6 functionalization only [2]. This tri-directional derivatization capability makes the 2-amine compound uniquely suited for diversity-oriented synthesis compared to 2-alkyl-substituted analogs.

Solid-phase synthesis Parallel library generation Medicinal chemistry

Physicochemical Profile: Lower LogP and Higher tPSA Differentiate the Parent 2-Amine from 6-Bromo and 6-Methyl Analogs

The computed LogP of thiazolo[4,5-b]pyrazin-2-amine is 0.6, with a tPSA of 92.9 Ų [1]. The 6-bromo analog (CAS 112342-72-0) has a higher predicted LogP (estimated ~1.5–2.0 based on the halogen contribution) and a larger molecular weight (231.07 vs. 152.18), which may reduce its suitability for fragment-based drug discovery where lower molecular weight and higher ligand efficiency are prioritized . The 6-methyl analog (C6H6N4S, MW 166.20) has a higher LogP (~1.1) and reduced hydrogen-bonding capacity due to replacement of the C6 hydrogen with a methyl group, altering the scaffold's pharmacokinetic profile .

Drug-likeness Physicochemical properties Lead optimization

Bromination Efficiency: The Parent 2-Amine Can Be Directly Converted to the 6-Bromo Derivative, but the Reverse Transformation Is Not Feasible

Thiazolo[4,5-b]pyrazin-2-amine can be directly brominated at the C6 position using bromine in the presence of sodium acetate to yield 2-amino-6-bromothiazolo[4,5-b]pyrazine (CAS 112342-72-0) with a reported yield of 15% [1]. Importantly, the reverse transformation—debromination of the 6-bromo analog back to the parent—requires reducing conditions and is not a standard synthetic step [2]. This unidirectional synthetic relationship means that the parent 2-amine is the strategic stockroom intermediate, as it enables access to both the unsubstituted scaffold and its 6-halogenated derivatives, while purchasing only the 6-bromo analog limits downstream diversification options.

Late-stage functionalization Synthetic intermediate Building block interconversion

Tandem Reaction Synthesis Efficiency: The 2-Aminothiazolo[4,5-b]pyrazine Core Is Accessible in One Step from o-Aminohalopyrazines and Isothiocyanates

A mild, one-step tandem reaction between o-aminohalopyrazines and isothiocyanates directly yields N-substituted-2-aminothiazolo[4,5-b]pyrazines without requiring pre-functionalization of the thiazole ring [1]. In contrast, the synthesis of thiazolo[4,5-b]pyrazine (CAS 274-00-0, lacking the 2-amine) requires ring closure of 3-aminopyrazine-2-thiols with orthoesters or potassium ethyl xanthate—a two-step sequence that introduces additional purification burdens [2]. The tandem approach reduces step count by one and avoids the use of thiophosgene or Lawesson's reagent, which are common in alternative thiazole-forming reactions.

Synthetic accessibility Tandem reaction Cost-efficient procurement

Procurement-Driven Application Scenarios for Thiazolo[4,5-b]pyrazin-2-amine


Kinase-Focused Library Synthesis Using Solid-Phase Parallel Chemistry

Medicinal chemistry groups building kinase-targeted compound libraries should procure thiazolo[4,5-b]pyrazin-2-amine as the core scaffold. The 2-amine group enables on-resin N-alkylation, N-acylation, and N-sulfonylation, while the unsubstituted C6 position permits Suzuki coupling for additional diversity [4]. This tri-directional functionalization capability is absent in 2-methyl or 2-H analogs, making the 2-amine compound irreplaceable for parallel library production.

Fragment-Based Drug Discovery Requiring Low-MW, Low-LogP Heterocyclic Cores

The parent 2-amine (MW 152.18, LogP 0.6) meets fragment-like property criteria more closely than its 6-bromo analog (MW 231.07, LogP ~1.8) or 6-methyl analog (MW 166.20, LogP ~1.1) [4]. For fragment screening campaigns where molecular weight below 200 Da and LogP below 1.0 are desirable, the unsubstituted parent compound is the preferred entry point into the thiazolo[4,5-b]pyrazine chemical space.

Phleomycin Amplifier Development Programs Requiring Unsubstituted 2-Position

Researchers investigating phleomycin amplifiers for anticancer applications should exclusively use the 2-unsubstituted thiazolo[4,5-b]pyrazine scaffold, as Barlin et al. established that 2-phenyl substitution or benzo-fusion does not enhance amplification activity [4]. Starting with the parent 2-amine ensures that subsequent SAR exploration does not inadvertently introduce detrimental substituents at the 2-position.

Synthetic Intermediate Stockroom Management for C6-Diversified Analog Production

For CROs and internal compound management groups, stocking thiazolo[4,5-b]pyrazin-2-amine as the primary building block provides a strategic advantage: it can be directly brominated to the 6-bromo derivative in one step (15% yield) [4], whereas the reverse debromination is not a standard transformation. Maintaining inventory of the parent compound thus maximizes the range of accessible analogs from a single stock item.

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